molecular formula C13H18F3N3 B1604024 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline CAS No. 853296-94-3

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline

Cat. No. B1604024
M. Wt: 273.3 g/mol
InChI Key: DYBVNOUCRJYHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 853296-94-3 . It has a molecular weight of 273.3 . The IUPAC name for this compound is 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .

Scientific Research Applications

  • Specific Scientific Field : Materials Science, specifically in the area of Non-Linear Optical (NLO) materials and electro-optic applications .

  • Methods of Application or Experimental Procedures : The compound was synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique was employed at room temperature to develop the single crystal .

  • Results or Outcomes : The NLO property of the crystal was tested by Kurtz and Perry powder technique, and the second harmonic generation (SHG) efficiency of the crystal was found to be 1.03 times that of the standard potassium dihydrogen phosphate (KDP). The crystal also showed blue light emission, indicating its potential for opto-electronic applications .

  • Synthesis of Pyrrolopyrimidine Kinase Inhibitors

    • Summary of the Application : This compound is used as an organic building block to synthesize pyrrolopyrimidine kinase inhibitors .
    • Methods of Application : The compound was reacted with (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate in the presence of anhydrous K2CO3 and a palladium catalyst. The reaction mixture was heated, filtered, and then washed with ethyl acetate .
    • Results or Outcomes : The reaction yielded a product with 86.4% yield and 99.21% HPLC purity .
  • Synthesis of Nitrogenous Heterocyclic Derivatives

    • Summary of the Application : This compound is used in the synthesis of nitrogenous heterocyclic derivatives .
    • Methods of Application : The compound was reacted with trimethylaluminum and methyl 3-acetaminocrotonate in anhydrous CH2Cl2. The reaction mixture was stirred at room temperature, quenched with saturated NH4Cl aqueous solution, and then extracted with CH2Cl2 .
    • Results or Outcomes : The reaction yielded a diverse range of heterocyclic compounds .
  • Synthesis of Pyrrolopyrimidine Kinase Inhibitors

    • Summary of the Application : This compound is used as an organic building block to synthesize pyrrolopyrimidine kinase inhibitors .
    • Methods of Application : The compound was reacted with (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate in the presence of anhydrous K2CO3 and a palladium catalyst. The reaction mixture was heated, filtered, and then washed with ethyl acetate .
    • Results or Outcomes : The reaction yielded a product with 86.4% yield and 99.21% HPLC purity .
  • Synthesis of Nitrogenous Heterocyclic Derivatives

    • Summary of the Application : This compound is used in the synthesis of nitrogenous heterocyclic derivatives .
    • Methods of Application : The compound was reacted with trimethylaluminum and methyl 3-acetaminocrotonate in anhydrous CH2Cl2. The reaction mixture was stirred at room temperature, quenched with saturated NH4Cl aqueous solution, and then extracted with CH2Cl2 .
    • Results or Outcomes : The reaction yielded a diverse range of heterocyclic compounds .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . The precautionary statements include P264, P270, P301+P312, P330 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBVNOUCRJYHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631061
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline

CAS RN

853296-94-3
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-4-[3-nitro-5-(trifluoromethyl)benzyl]piperazine (0.35 g, 1.15 mmol) in EtOAc (15 mL) was added Pd (10% on C, 0.035 g). The reaction mixture was allowed to stir at rt under an atmosphere of hydrogen over night. The reaction mixture was filtered through Celite, washed with EtOAc, and concentrated to give 3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline (0.285 g, 90%) as a white solid which was used without further purification.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.035 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In 50 mL of tetrahydrofuran, 6.14 g (21 mmol) of (3-amino-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone was dissolved, and 65 mL of a borane tetrahydrofuran complex (a 1N tetrahydrofuran solution) was added thereto and the mixture solution was refluxed with stirring for six hours. To the reaction solution, 60 mL of concentrated hydrochloric acid was added dropwise and the mixture solution was stirred at room temperature for 12 hours. The reaction solution was neutralized with solid sodium carbonate and extracted with diethyl ether. The extract was washed with water and a saturated sodium chloride solution and concentrated under reduced pressure, and the residue was recrystallized from hexane and diethyl ether to obtain 1.76 g (30%) of a target product as a white solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.14 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline
Reactant of Route 2
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline
Reactant of Route 5
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline
Reactant of Route 6
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.